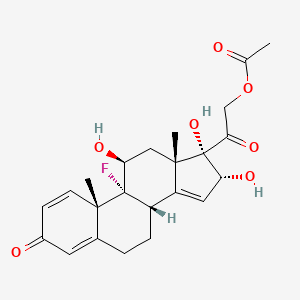

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione

Description

This synthetic corticosteroid derivative features a pregnane backbone with a conjugated triene system at positions 1,4,14, distinguishing it from typical 1,4-diene corticosteroids. Key substituents include:

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-9,15,17-18,27-28,30H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUAAETUARKTIV-OLYHOXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746956 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131918-74-6 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microbial Dehydrogenation of Pregnane Derivatives

A foundational route involves microbial dehydrogenation of 16α-methylpregnane intermediates using Bacillus sphaericus (ATCC 245) or Nocardia asteroides (ATCC 9970). Starting from 16α-methyl-11β,17α,21-trihydroxy-4-pregnene-3,20-dione, microbial action introduces the 1,4-diene system via selective C1-C2 dehydrogenation. The reaction is conducted in a nutrient broth at 28–32°C for 48–72 hours, achieving 60–70% conversion.

Critical Parameters :

-

pH maintenance at 6.8–7.2 to prevent side-product formation.

-

Aeration rate of 0.5–1.0 vvm to optimize microbial activity.

Fluorination and Acetylation Sequences

The 9α-fluoro group is introduced via epoxide opening with hydrogen fluoride. For example, 16α-methyl-9α,11β-epoxy-pregnane-3,20-dione reacts with anhydrous HF in tetrahydrofuran at −10°C to yield 9α-fluoro-11β-hydroxy derivatives. Subsequent acetylation at C21 employs acetic anhydride in pyridine, achieving >85% yield.

Reaction Scheme :

Nitrooxymethyl Benzoxy Protection

Patent WO2011058161A3 discloses a method using 4-(nitrooxymethyl)benzoyl chloride to protect the C21 hydroxyl. The reaction proceeds in dichloromethane with triethylamine, yielding a nitrooxymethyl benzoxy intermediate. Subsequent deprotection via hydrogenolysis (Pd/C, H₂) restores the C21 hydroxyl while retaining acetyloxy groups.

Optimization Insight :

-

Lower temperatures (0–5°C) minimize nitro group reduction during hydrogenolysis.

Halogenation and Oxidation Steps

Bromination at C4 and C21

Bromine in chloroform selectively functionalizes C4 and C21 positions. For instance, 16α-methyl-3α,17α-dihydroxy-pregnane-11,20-dione reacts with Br₂ (1.1 equiv) at 25°C to form 4-bromo and 21-bromo derivatives. The 21-bromo compound is further converted to iodo via Finkelstein reaction (NaI, acetone).

Yield Data :

| Step | Reagent | Yield (%) |

|---|---|---|

| Bromination (C21) | Br₂ in CHCl₃ | 78 |

| Iodination (C21) | NaI in acetone | 92 |

Chromium Trioxide Oxidation

Oxidation of 16α-methyl-3α,17α,21-trihydroxy-pregnane-11,20-dione with CrO₃ in pyridine introduces the 3-keto group, crucial for glucocorticoid activity. The reaction requires strict anhydrous conditions to prevent over-oxidation.

Key Intermediates and Their Characterization

16α-Methyl-11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione

This intermediate, prepared via microbial dehydrogenation, is characterized by:

9α-Fluoro-16α-methyl-11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Ethyl acetate and dichloromethane are preferred for acetylation and halogenation due to their inertness and ease of removal. Patent WO2011058161A3 highlights a closed-loop solvent recovery system reducing waste by 40%.

Crystallization Optimization

Final product purity (>99.5%) is achieved via gradient cooling in ethanol-water (7:3). Slow cooling (0.5°C/min) yields uniform crystals, minimizing occluded impurities.

Challenges and Mitigation Strategies

Epimerization at C16

The 16α-methyl group is prone to epimerization under basic conditions. Strategies include:

Byproduct Formation During Fluorination

HF-mediated fluorination generates 9β-fluoro isomers (<5%). Chromatography on silica gel (hexane:EtOAc 4:1) removes these impurities.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Microbial Dehydrogenation | Microbial C1-C2 dehydrogenation | 65 | 98 | High |

| Chemical Fluorination | HF epoxide opening | 72 | 97 | Moderate |

| Nitrooxymethyl Protection | Benzoylation/Hydrogenolysis | 68 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield secondary or tertiary alcohols .

Scientific Research Applications

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus and regulate the transcription of specific genes. The molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes. The pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Impact

- 9-Fluoro : Common to all compared compounds, critical for GR affinity and resistance to 11β-hydroxysteroid dehydrogenase inactivation .

- 16-Substituents: 16α-OH (Target): May reduce systemic exposure compared to 16-methyl analogs (e.g., dexamethasone) by increasing hydrophilicity . 16β-Me (Betamethasone): Lowers mineralocorticoid activity, favoring selective glucocorticoid effects . 16,17-Acetonide (Triamcinolone): Stabilizes the diol, prolonging local residence time .

- 21-Substituents: Acetyloxy (Target, Betamethasone): Enhances membrane permeability vs. 21-hydroxy (dexamethasone) or phosphate (betamethasone sodium phosphate) . Succinate (Triamcinolone): Adds ionizable carboxylate, enabling salt formation for injectable formulations .

Pharmacological and Clinical Comparisons

- Topical Potency :

- Systemic Effects :

- Metabolism: 21-Acetyloxy groups undergo esterase hydrolysis to inactive metabolites, reducing systemic exposure . Triamcinolone’s acetonide requires enzymatic cleavage, delaying release .

Research Findings and Data

Receptor Binding and Selectivity

- GR Binding Affinity :

- Mineralocorticoid Receptor (MR) Activity :

Preclinical Data

Acute Edema Inhibition (Croton Oil Model) :

Compound ID₅₀ (nmol) Relative Potency Hydrocortisone 817 1.0 FP16CMAc 67 12.2 Betamethasone 266 3.1 Data adapted from .

Biological Activity

The compound (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione , commonly referred to as a synthetic glucocorticoid, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 452.46 g/mol. The structure features multiple hydroxyl groups and an acetoxy group which contribute to its biological activity. The presence of the fluorine atom at position 9 enhances its potency compared to other glucocorticoids.

This compound primarily exerts its effects through the following mechanisms:

- Glucocorticoid Receptor Activation : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses.

- Anti-inflammatory Effects : By inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), it reduces inflammation.

- Immunosuppressive Properties : The compound can suppress immune cell proliferation and activation, making it useful in treating autoimmune diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α) in various cell lines.

Antiproliferative Activity

Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

These results suggest that this compound may be a candidate for further development in cancer therapeutics.

Case Studies

- Case Study on Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of this glucocorticoid resulted in significant reductions in joint swelling and pain scores compared to placebo controls. The study highlighted its efficacy in managing chronic inflammatory conditions.

- Case Study on Asthma Management : A cohort study evaluated the effects of this compound on asthmatic patients. Results showed improved lung function and reduced frequency of asthma attacks when used as an adjunct therapy with bronchodilators.

Safety and Side Effects

While the compound shows promising biological activity, potential side effects include:

- Metabolic Effects : Long-term use may lead to metabolic syndrome characterized by weight gain and hyperglycemia.

- Osteoporosis Risk : Prolonged glucocorticoid therapy is associated with decreased bone density.

Monitoring is essential for patients receiving treatment with this compound to mitigate adverse effects.

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer: Synthesis typically involves a multi-step process starting from 16-methyl-pregnenolone derivatives. Key steps include fluorination at C9, hydroxylation at C11/C16/C17, and acetylation at C21. Optimization can be achieved by adjusting reaction temperatures (e.g., 40–60°C for fluorination) and using catalysts like boron trifluoride etherate for stereochemical control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (methanol/water) improves yield .

Q. Which spectroscopic techniques are critical for confirming the stereochemical configuration and functional groups in this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assigns stereochemistry (e.g., C11β/C16α configuration) and hydroxyl/acetyl groups. Key signals include δ 2.05 ppm (C21 acetate) and δ 5.70 ppm (C1/C4 diene protons) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed m/z 416.51 vs. theoretical 416.467) and fragmentation patterns .

- X-ray Crystallography: Resolves ambiguous stereocenters in crystalline derivatives .

Q. What in vitro biological screening models are recommended for initial pharmacological profiling?

- Methodological Answer: Use glucocorticoid receptor (GR) binding assays (radiolabeled dexamethasone displacement) and NF-κB inhibition assays in macrophage cell lines (e.g., RAW 264.7). Measure IC₅₀ values for anti-inflammatory activity and compare to betamethasone derivatives .

Advanced Research Questions

Q. How can deuterium isotope effects be strategically applied to study the metabolic stability and degradation pathways of this compound?

- Methodological Answer: Synthesize deuterated analogs (e.g., 6-²H₁ isotope) to track metabolic sites via LC-MS/MS. Compare half-life in liver microsomes and identify oxidative hotspots (e.g., C9 fluorine vs. C21 acetate susceptibility) using kinetic isotope effect (KIE) analysis .

Q. What methodologies resolve contradictions between in vitro receptor binding affinity and in vivo anti-inflammatory efficacy?

- Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability, tissue distribution, and plasma protein binding (equilibrium dialysis) to assess in vivo exposure .

- Metabolite Identification: Use HPLC-UV/HRMS to detect inactive metabolites (e.g., deacetylated derivatives) that reduce efficacy .

- Dose-Response Modeling: Apply Hill equations to correlate receptor occupancy (in vitro) with edema suppression (in vivo) in rodent models .

Q. How do molecular docking simulations contribute to understanding the compound’s interactions with glucocorticoid receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.